Z-6,7-Epoxyligustilide is an epoxidized phthalide derivative and a critical oxidized metabolite of Z-ligustilide, a primary bioactive component found in traditional botanicals such as Angelica sinensis and Ligusticum chuanxiong [1]. In industrial and analytical procurement, this compound is primarily sourced as a high-purity reference standard for quality control, stability testing, and pharmacokinetic profiling [2]. Because the parent ligustilides are notoriously prone to rapid oxidation and degradation, Z-6,7-epoxyligustilide serves as an essential quantifiable marker to monitor formulation integrity and batch-to-batch reproducibility in commercial extracts and pharmaceutical preparations [3].
Substituting Z-6,7-epoxyligustilide with its parent compound, Z-ligustilide, or its downstream hydrolysis product, senkyunolide I, compromises analytical accuracy and mechanistic assays [1]. Z-ligustilide is highly unstable and undergoes rapid, uncontrolled oxidation, making it unsuitable as a stable probe for epoxide-specific pathways [2]. Furthermore, the epoxide moiety in Z-6,7-epoxyligustilide confers unique electrophilic reactivity, enabling direct covalent interactions—such as specific glutathione conjugations and Keap1 cysteine alkylation—that the parent compound cannot achieve without prior metabolic activation [3]. Procuring the exact epoxide is therefore mandatory for isolating direct covalent binding events from confounding metabolic variables and for accurately quantifying degradation kinetics.
Research demonstrates that the epoxide moiety of Z-6,7-epoxyligustilide enables direct electrophilic alkylation of cysteine residues on the Keap1 protein, resulting in a measurable mass shift (approx. 644 u for multiple alkylations) in MALDI-TOF MS assays [1]. In contrast, the parent Z-ligustilide requires prior oxidation to achieve this specific covalent modification. This makes the epoxide essential for studying direct Keap1-targeted Nrf2 activation without confounding metabolic steps.
| Evidence Dimension | Keap1 Cysteine Alkylation Capability |
| Target Compound Data | Direct covalent alkylation via epoxide ring opening |
| Comparator Or Baseline | Z-ligustilide (Requires prior metabolic oxidation to yield the reactive epoxide) |
| Quantified Difference | Metabolism-independent vs. metabolism-dependent covalent binding |
| Conditions | In vitro incubation with human Keap1 protein and MALDI-TOF MS analysis |
For researchers targeting the Keap1/Nrf2 antioxidant pathway, procuring the pre-oxidized epoxide ensures direct, metabolism-independent covalent engagement.
Z-6,7-epoxyligustilide forms specific glutathione conjugates (designated SG3 and SG4) through nucleophilic attack on its epoxide moiety, resulting in unique mass signatures detectable by LC-MS/MS [1]. The parent Z-ligustilide cannot form these specific conjugates directly. Using Z-6,7-epoxyligustilide as a reference standard allows for the precise mapping of these epoxide-specific GSH adducts in pharmacokinetic studies.
| Evidence Dimension | GSH Conjugate Formation |
| Target Compound Data | Forms specific epoxide-derived GSH conjugates (SG3/SG4) |
| Comparator Or Baseline | Z-ligustilide (Cannot form epoxide-specific conjugates without prior oxidation) |
| Quantified Difference | Distinct LC-MS/MS conjugate mass signatures |
| Conditions | In vitro GSH incubation and high-resolution LC-MS/MS mapping |
Essential for ADME/Tox researchers needing exact reference standards to map the metabolic fate and reactive intermediate profiling of ligustilides.
Z-ligustilide is highly unstable, degrading rapidly at room temperature or in hepatocyte incubations (half-life ~8-15 minutes) [1]. Z-6,7-epoxyligustilide serves as the primary oxidized degradation intermediate before further hydrolysis to senkyunolide I [2]. Procuring Z-6,7-epoxyligustilide is critical for establishing accurate degradation kinetics and validating the shelf-life of phthalide-rich botanical formulations.
| Evidence Dimension | Role in Degradation Kinetics |
| Target Compound Data | Stable intermediate marker for oxidation (mass 206) |
| Comparator Or Baseline | Z-ligustilide (Highly unstable, rapidly disappearing parent compound) |
| Quantified Difference | Serves as the quantifiable degradation product vs. the disappearing parent compound |
| Conditions | Stability testing of botanical extracts and hepatocyte microsomal incubations |
Industrial QA/QC labs require this exact standard to quantify the degradation of active ingredients in commercial TCM preparations.
Used as a critical reference standard in HPLC-DAD and LC-MS/MS workflows to monitor the degradation of Z-ligustilide and ensure the batch-to-batch consistency of commercial products like Xuebijing injection and Danggui extracts [1].
Essential for mapping the metabolic pathways of ligustilides, specifically serving as a standard to identify epoxide-derived glutathione conjugates and downstream hydrolysis products (such as senkyunolide I) in plasma and urine samples [2].
Utilized as a direct, metabolism-independent electrophilic probe to study the covalent alkylation of Keap1 cysteine residues, facilitating the development of novel antioxidant and cytoprotective therapeutics [2].